4-(2,4-dimethoxyphenyl)-1,7,7-trimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
4-(2,4-dimethoxyphenyl)-1,7,7-trimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound with a unique structure that includes a quinoline core, substituted with a dimethoxyphenyl group and several methyl groups
Preparation Methods
The synthesis of 4-(2,4-dimethoxyphenyl)-1,7,7-trimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethoxybenzaldehyde with a suitable amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core, leading to the formation of tetrahydroquinoline derivatives.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,4-dimethoxyphenyl)-1,7,7-trimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the specific application and the modifications made to the compound. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives, such as:
4-(2,4-dimethoxyphenyl)-1,7,7-trimethylquinoline: Lacks the tetrahydro structure but shares the dimethoxyphenyl group.
1,7,7-trimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: Lacks the dimethoxyphenyl group but retains the tetrahydroquinoline core. These compounds are compared based on their structural differences, which influence their chemical reactivity and potential applications. The presence of the dimethoxyphenyl group and the tetrahydroquinoline core in 4-(2,4-dimethoxyphenyl)-1,7,7-trimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione makes it unique and versatile for various applications.
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-1,7,7-trimethyl-3,4,6,8-tetrahydroquinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-20(2)10-15-19(16(22)11-20)14(9-18(23)21(15)3)13-7-6-12(24-4)8-17(13)25-5/h6-8,14H,9-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKRIPGPWQBCTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C)C3=C(C=C(C=C3)OC)OC)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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